Cas no 101901-55-7 (Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester)
![Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester structure](https://it.kuujia.com/scimg/cas/101901-55-7x500.png)
101901-55-7 structure
Nome del prodotto:Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
- Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymet
- 1H-Cyclobut[e]indene, benzoic acid deriv.
- Benzoicacid, 2-hydroxy-4-methoxy-6-methyl-,2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, [2R-(2a,2ab,4aa,7b,7aa,7bb)]-
- Melleolide B
- Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
- [2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate
- CHEBI:169706
- 101901-55-7
- DTXSID001098850
-
- Inchi: 1S/C24H32O7/c1-12-6-15(30-5)8-16(26)18(12)21(28)31-17-10-23(4)19-13(9-22(2,3)20(19)27)7-14(11-25)24(17,23)29/h6-8,13,17,19-20,25-27,29H,9-11H2,1-5H3/t13-,17-,19-,20-,23-,24+/m1/s1
- Chiave InChI: NHDJKXOHRUHQHG-OCQSXXIKSA-N
- Sorrisi: C(O[C@H]1[C@@]2(O)C(CO)=C[C@@]3([H])[C@@]([H])([C@@]2(C)C1)[C@@H](O)C(C)(C)C3)(=O)C1=C(C)C=C(OC)C=C1O
Proprietà calcolate
- Massa esatta: 432.21480336g/mol
- Massa monoisotopica: 432.21480336g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 31
- Conta legami ruotabili: 5
- Complessità: 763
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 116Ų
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester Letteratura correlata
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
101901-55-7 (Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester) Prodotti correlati
- 1894568-91-2(D-Glutamic acid α-amide hydrochloride)
- 137343-52-3(3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid)
- 1260864-94-5(3-(5-fluoro-2-nitrophenyl)pyrrolidine)
- 303091-42-1(5-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-4,5-dihydro-1H-pyrazole)
- 2229283-23-0(3-(4-{(tert-butoxy)carbonylamino}-3-methoxyphenyl)-3,3-difluoropropanoic acid)
- 2624122-79-6(3-cyclohexyl-1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea)
- 1806828-87-4(Methyl 2-amino-3-(aminomethyl)-4-(difluoromethyl)pyridine-5-acetate)
- 2092529-49-0(1-((1-methyl-1H-pyrrol-2-yl)methyl)piperidin-3-ol)
- 1807027-12-8(5-Chloro-4-cyano-2-(difluoromethyl)pyridine-3-acetic acid)
- 2229377-73-3(3-amino-3-(4-{(tert-butoxy)carbonylamino}-3-hydroxyphenyl)propanoic acid)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
